GAT1 Inhibition Potency: 2-Amino-4-hydroxybutanamide Derivatives vs. Tiagabine
In head-to-head assays, the 2-amino-4-hydroxybutanamide derivative BM 130 inhibited mGAT1 with an IC50 of 229 nM in [3H]GABA uptake assays using HEK293 cells stably expressing mGAT1 [1]. Under identical assay conditions, the clinical GAT1 inhibitor tiagabine exhibited an IC50 of 67 nM [2]. While tiagabine is more potent, BM 130 offers a distinct advantage: it inhibits both mGAT1 and mGAT2, whereas tiagabine is highly selective for mGAT1 alone [2]. This broader inhibition profile may confer anxiolytic and antidepressant effects not achievable with selective GAT1 inhibition [3].
| Evidence Dimension | mGAT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | BM 130 (2-substituted 4-hydroxybutanamide): 229 nM |
| Comparator Or Baseline | Tiagabine: 67 nM |
| Quantified Difference | BM 130 is ~3.4-fold less potent than tiagabine at mGAT1, but additionally inhibits mGAT2 (IC50 = 1,200 nM) [2]. |
| Conditions | [3H]GABA uptake assay in HEK293 cells stably expressing mGAT1; 25 min preincubation |
Why This Matters
For researchers investigating non-selective GAT inhibition or seeking anxiolytic/antidepressant activity, BM 130's dual mGAT1/mGAT2 inhibition profile provides a functional advantage over tiagabine's narrow GAT1 selectivity.
- [1] BindingDB. BDBM50281154 CHEMBL4163857. IC50 = 229 nM for mouse GAT1. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50281154. View Source
- [2] Sałat K, Kulig K, Gajda J, et al. Evaluation of anxiolytic-like, anticonvulsant, antidepressant-like and antinociceptive properties of new 2-substituted 4-hydroxybutanamides with affinity for GABA transporters in mice. Pharmacology Biochemistry and Behavior. 2013;110:145-153. View Source
- [3] Sałat K, Kulig K. Antinociceptive activity of new 2-substituted 4-hydroxybutanamides in mouse models of pain. Pharmacological Reports. 2013;65(Suppl 1):78-79. View Source
